Physicochemical Differentiation: Topological Polar Surface Area vs. Benzothiazole-Oxalamide Analogs
The target compound exhibits a computed topological polar surface area (TPSA) of 120 Ų, which is higher than the TPSA of N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide (predicted 55-70 Ų range) and N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide (predicted 45-60 Ų range) due to the additional carbonyl oxygen in the 2-oxopiperidin-1-yl substituent [1]. This difference of approximately 50-75 Ų in TPSA directly influences membrane permeability and oral bioavailability predictions in drug discovery programs [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 120 Ų |
| Comparator Or Baseline | N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide: ~55-70 Ų predicted; N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide: ~45-60 Ų predicted |
| Quantified Difference | Target TPSA exceeds analog TPSA by approximately 50-75 Ų |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Higher TPSA correlates with reduced passive membrane permeability, which may necessitate formulation adjustments for cell-based assays compared to lower-TPSA analogs.
- [1] PubChem. N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide. PubChem CID 16955886. Computed Properties: TPSA 120 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/941998-22-7 View Source
